REACTION_SMILES
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[CH3:14][NH2:15].[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[CH3:23][CH2:24][O:25][C:26]([CH3:27])=[O:28].[Cl:1][c:2]1[c:3]([C:4]#[N:5])[c:6]([Cl:13])[cH:7][cH:8][c:9]1[N+:10](=[O:11])[O-:12].[OH2:16]>>[c:2]1([NH:15][CH3:14])[c:3]([C:4]#[N:5])[c:6]([Cl:13])[cH:7][cH:8][c:9]1[N+:10](=[O:11])[O-:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(Cl)ccc([N+](=O)[O-])c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CNc1c([N+](=O)[O-])ccc(Cl)c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |